(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[321]octane-3-carboxylic acid is a bicyclic compound containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid typically involves the construction of the bicyclic core followed by the introduction of functional groups. One common approach is the cyclization of a suitable precursor containing the necessary stereochemical information. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[321]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid may be explored for its potential as a drug candidate. Its unique structure and reactivity could lead to the development of new pharmaceuticals with specific targets and mechanisms of action.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which (1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,5S)-8-oxabicyclo[3.2.1]octane-3-carboxylic acid
- (1R,2R,3S,5S)-3-(benzoyloxy)-8-[(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
- (1R,5S)-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride
Uniqueness
(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid is unique due to the presence of sulfur and oxygen atoms in its bicyclic structure. This distinct feature differentiates it from other similar compounds and contributes to its unique reactivity and potential applications. The specific stereochemistry of this compound also plays a crucial role in its interactions and properties.
Properties
IUPAC Name |
(1S,5R)-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S/c9-8(10)5-3-6-1-2-7(4-5)13(6,11)12/h5-7H,1-4H2,(H,9,10)/t5?,6-,7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQDPFJBVRHRES-DGUCWDHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1S2(=O)=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089246-26-2 |
Source
|
Record name | rac-(1R,3R,5S)-8,8-dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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